2-(2-Chloroethoxy)tetrahydro-2H-pyran
Overview
Description
2-(2-Chloroethoxy)tetrahydro-2H-pyran is a chemical compound with the empirical formula C7H13ClO2 . It is used as a building block for introducing a protected 2-hydroxyethyl group .
Molecular Structure Analysis
The molecular structure of 2-(2-Chloroethoxy)tetrahydro-2H-pyran consists of a pyran ring with a 2-chloroethoxy substituent . The pyran ring is a six-membered heterocyclic ring, consisting of five carbon atoms and one oxygen atom .Physical And Chemical Properties Analysis
2-(2-Chloroethoxy)tetrahydro-2H-pyran has a density of 1.115 g/mL at 20 °C, a boiling point of 80 °C/8 mmHg, and a refractive index of 1.459 . It also has a molecular weight of 164.63 .Scientific Research Applications
Synthesis and Laboratory Applications
- The synthesis of related tetrahydro-2H-pyran compounds has been explored as a part of organic laboratory exercises. For instance, the preparation of tetrahydro-2-(2-propynyloxy)-2H-pyran demonstrates important concepts like Markownikov Addition, protecting groups, and advanced NMR phenomena. This process models a resin used in combinatorial chemistry and involves purification techniques central to modern synthetic methodology (Brisbois, Batterman, & Kragerud, 1997).
Chemical Reactions and Complex Formation
- 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran and related compounds have been synthesized and used to form complexes with various metals like Ru(II), Cu(I), and Hg(II). These reactions, characterized by NMR and other analytical techniques, provide insight into the ligation through Te atoms and the impact of substituents on chemical properties (Singh et al., 2001).
Intramolecular Cyclization Studies
- Studies on the cyclization of related compounds like 5-(2-chloroethoxy)-1,5-dihydro-2H-pyrrol-2-ones have been conducted. These cyclizations yield compounds like tetrahydropyrano[2,3-b]pyrrol-6(2H)-ones, showcasing the chemical versatility and reactivity of such structures (Nikitin, Andryukhova, & Ryu, 2001).
Bioactive Compound Synthesis
- Compounds structurally similar to 2-(2-Chloroethoxy)tetrahydro-2H-pyran have been isolated from natural sources like seaweed, showing antioxidative properties and potential as antihypertensive agents. This illustrates the bioactive potential of such compounds in pharmaceutical research (Maneesh & Chakraborty, 2018).
Gas-phase Pyrolysis Kinetics
- The pyrolysis kinetics of tetrahydropyranyl phenoxy ethers have been investigated, providing valuable data for understanding the thermal behavior of such compounds. This research contributes to the knowledge of chemical stability and reactivity under high-temperature conditions (Álvarez-Aular et al., 2018).
Potential Applications in Organic Synthesis
- The synthesis of related tetrahydro-2H-pyran compounds has been explored for creating diverse molecular structures, highlighting the role of these compounds as intermediates in organic synthesis. For example, the preparation of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol emphasizes the synthetic versatility of these compounds (Liu, Li, Lu, & Miao, 2008).
properties
IUPAC Name |
2-(2-chloroethoxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVQFPGYDBUGQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292031 | |
Record name | 2-(2-Chloroethoxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethoxy)tetrahydro-2H-pyran | |
CAS RN |
5631-96-9 | |
Record name | 5631-96-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Chloroethoxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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